
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-aryl-4-(5-methyl-[1,3,4]-oxadiazolin-2-one-3-yl) substituted benzamides involves a one-pot ring conversion reaction starting from 3-(4-carboxy)phenylsydnone. This process leads to the formation of the title compounds, which are a class of substituted benzamides with potential antimicrobial activity . Another synthetic route described involves the treatment of benzylcyanide with nitric oxide in basic methanol, yielding 3-oxo-4-phenyl-5-amino-1,2,3-oxadiazole, among other products. This method also allows for the creation of new derivatives, such as a Schiff base and a dimethylamino analogue, demonstrating the versatility of the synthetic approaches for these compounds .
Molecular Structure Analysis
The molecular structure of the synthesized N-aryl substituted benzamides has been confirmed through various spectroscopic methods and, in some cases, single crystal X-ray diffraction. The latter technique has been particularly useful in confirming the Z configuration of the C=N double bond substituents in related compounds, such as N-(1-(2-aryl-hydrazono)isoindolin-2-yl)benzamides . These structural analyses are crucial for understanding the reactivity and potential biological activity of the synthesized molecules.
Chemical Reactions Analysis
The reactivity of the synthesized compounds is highlighted by their ability to undergo further chemical transformations. For instance, the oxidation of certain isomers with bis(trifluoroacetoxy)iodobenzene leads to the rapid formation of highly fluorescent 1,2-bis(5-aryl-1,3,4-oxadiazol-2-yl)benzenes . Additionally, the reactions involving symmetrical 1,1'-diphenylthiodiacetic acid dihydrazide and triethyl orthoesters result in the formation of bis(1,3,4-oxadiazol-2-yl-phenylmethyl) sulfides and other related 1,3,4-oxadiazoles, showcasing the diverse reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized benzamides and their derivatives are influenced by their molecular structure. The presence of the 1,3,4-oxadiazole ring imparts certain stability to the compounds, as evidenced by their pronounced acid/base stability . The unexpected formation of certain compounds due to carbon-sulfur fission during the synthesis process also indicates the sensitivity of these molecules to reaction conditions, which can lead to a variety of heterocyclic products . The antimicrobial screening of some of these compounds has shown higher activity compared to reference drugs, suggesting that their physical and chemical properties contribute to their biological efficacy .
Applications De Recherche Scientifique
Synthesis and Anticancer Activity
- Anticancer Agents Synthesis : Novel substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides have been synthesized as potential anti-inflammatory and anticancer agents (Madhavi Gangapuram & K. Redda, 2009).
- Anticancer Evaluation : A series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed, synthesized, and evaluated for anticancer activity against various cancer cell lines (B. Ravinaik et al., 2021).
Biological Studies and Molecular Structure
- Crystal Structure and Biological Studies : The crystal structure, Hirshfeld surfaces, and biological activities (antioxidant and antibacterial) of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives were analyzed (Subbulakshmi N. Karanth et al., 2019).
Inhibitory Activity and Carbonic Anhydrases
- Carbonic Anhydrase Inhibitors : Aromatic sulfonamide inhibitors of carbonic anhydrases I, II, IV, and XII were prepared and evaluated, showing different activities for the isoenzymes studied (C. Supuran et al., 2013).
Polymerization and Synthesis
- Synthesis of Soluble Polymides : The synthesis and characterization of soluble polyimides from 2,5-bis(4-aminophenyl)-3,4-diphenylthiophene and aromatic tetracarboxylic dianhydrides were studied, highlighting their solubility and thermal stability (Y. Imai et al., 1984).
Other Applications and Studies
- v-Triazolo[4,5-d]pyrmidines Synthesis : A study on synthesizing 8-azapurinethiones from 4-amino-5-cyano-1,2,3-triazoles and their potential applications was conducted (A. Albert & C. J. Lin, 1977).
- Hydrogen-Bond Dimer Motif Mimics : Synthesis of compounds as mimics of an R22(8) hydrogen-bond dimer motif and their influence on the crystallization of sulfathiazole and sulfapyridine were explored (S. Lawrence et al., 2010).
Propriétés
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O4S2/c1-33-19-7-3-2-6-18(19)21-26-27-22(32-21)25-20(29)16-8-10-17(11-9-16)34(30,31)28(14-4-12-23)15-5-13-24/h2-3,6-11H,4-5,14-15H2,1H3,(H,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQKLLIQGNPCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(5-(2-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

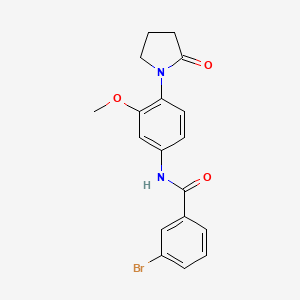
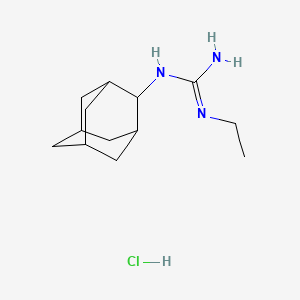

![1-Benzoyl-3-[4-(trifluoromethyl)phenyl]thiourea](/img/structure/B2552504.png)
![N-(2-chlorobenzyl)-4-[4-(3-methylbutyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl]butanamide](/img/structure/B2552505.png)
![(1S)-1,5-Anhydro-1-C-[3-(benzo[b]thien-2-ylmethyl)-4-fluorophenyl]-D-glucitol 2,3,4,6-tetraacetate](/img/structure/B2552508.png)
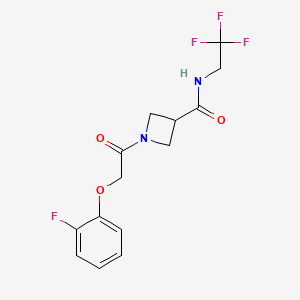

![2-[4-(2,2-Difluoroethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2552514.png)
![2-ethyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2552516.png)
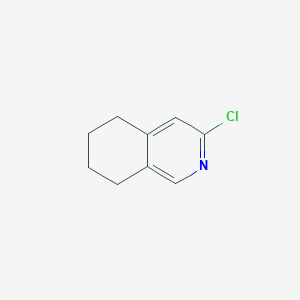

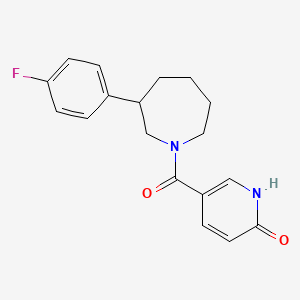
![dimethyl 7-(3,4-dimethoxyphenyl)-2-oxo-3,7-dihydro-2H-thiopyrano[2,3-d]thiazole-5,6-dicarboxylate](/img/structure/B2552522.png)